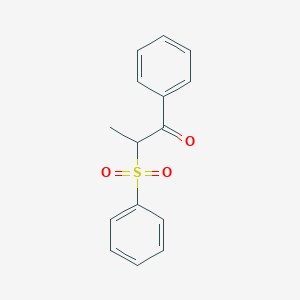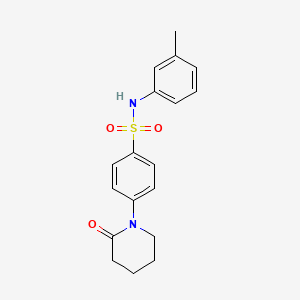![molecular formula C22H30N2O3 B5206702 1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane](/img/structure/B5206702.png)
1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane, also known as CP-122,721, is a chemical compound that belongs to the class of benzoylazepanes. It is a potent and selective antagonist of the neuropeptide Y (NPY) Y5 receptor, which is involved in the regulation of food intake, energy balance, and stress response. CP-122,721 has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and anxiety disorders.
Mechanism of Action
1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane acts as a selective antagonist of the NPY Y5 receptor, which is involved in the regulation of food intake, energy balance, and stress response. By blocking the NPY Y5 receptor, 1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane reduces the activity of the NPY system, which is known to promote food intake and energy storage.
Biochemical and Physiological Effects
1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane has been shown to reduce food intake and body weight in animal models of obesity, and to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to have anxiolytic effects in animal models of anxiety disorders. In addition, 1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
Advantages and Limitations for Lab Experiments
1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane is a potent and selective antagonist of the NPY Y5 receptor, which makes it a valuable tool for studying the role of the NPY system in the regulation of food intake, energy balance, and stress response. However, its use in lab experiments is limited by its low solubility in aqueous solutions and its relatively short half-life in vivo.
Future Directions
There are several potential future directions for the research on 1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane. One direction is to investigate its potential therapeutic applications in the treatment of obesity, diabetes, and anxiety disorders in humans. Another direction is to study its effects on other physiological systems, such as the immune system and the cardiovascular system. Additionally, further research is needed to optimize its pharmacokinetic properties and to develop more potent and selective NPY Y5 receptor antagonists.
Synthesis Methods
The synthesis of 1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane involves several steps, starting from the reaction of 4-chlorobenzoic acid with 1-(4-hydroxyphenyl)piperazine to form 4-(4-(4-chlorobenzoyl)piperazin-1-yl)phenol. This intermediate is then reacted with cyclopropylcarbonyl chloride to introduce the cyclopropylcarbonyl group. The resulting compound is then reacted with 1-(4-piperidinyl)oxyazepane to form 1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane.
Scientific Research Applications
1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and anxiety disorders. It has been shown to reduce food intake and body weight in animal models of obesity, and to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to have anxiolytic effects in animal models of anxiety disorders.
properties
IUPAC Name |
[4-[4-(azepane-1-carbonyl)phenoxy]piperidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c25-21(23-13-3-1-2-4-14-23)18-7-9-19(10-8-18)27-20-11-15-24(16-12-20)22(26)17-5-6-17/h7-10,17,20H,1-6,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFPJIOQHOCFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[1-(Cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B5206620.png)
![1-(2-fluorophenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5206621.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5206623.png)
![N-(2,3-dihydro-1H-inden-5-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5206630.png)


![1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine](/img/structure/B5206656.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5206667.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol}](/img/structure/B5206685.png)

![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B5206705.png)
![(3aS*,6aR*)-5-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5206712.png)

![5-[(4-benzyl-1-piperidinyl)carbonyl]-2-chloro-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5206725.png)